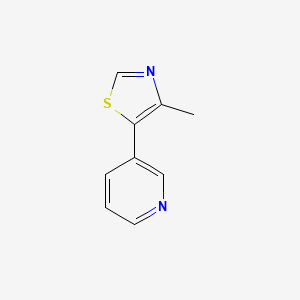
10,10'-Bis(3-fluorophenyl)-9,9'-bianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the coupling of 3-fluorophenyl groups with a bianthracene core. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production methods for such compounds are less common due to their specialized applications. scaling up the synthesis would involve optimizing the reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and automated systems.
Analyse Des Réactions Chimiques
Types of Reactions
10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove certain functional groups or reduce double bonds.
Substitution: Halogenation or nitration can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying molecular interactions due to its aromatic structure.
Medicine: Investigated for its potential in drug delivery systems or as a part of therapeutic agents.
Industry: Applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action for 10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene would depend on its specific application. In organic electronics, its mechanism involves the transfer of electrons through its conjugated system, which can be influenced by the presence of the fluorine atoms. These atoms can affect the electronic properties and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
10,10’-Bis(phenyl)-9,9’-bianthracene: Lacks the fluorine atoms, which can result in different electronic properties.
9,9’-Bianthracene: The parent compound without any substituents.
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene: Similar but with fluorine atoms in a different position.
Uniqueness
10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene is unique due to the specific positioning of the fluorine atoms, which can significantly influence its electronic properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C40H24F2 |
|---|---|
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
9-(3-fluorophenyl)-10-[10-(3-fluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H24F2/c41-27-13-9-11-25(23-27)37-29-15-1-5-19-33(29)39(34-20-6-2-16-30(34)37)40-35-21-7-3-17-31(35)38(26-12-10-14-28(42)24-26)32-18-4-8-22-36(32)40/h1-24H |
Clé InChI |
ZTOGOFFYSZKBAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC(=CC=C7)F)C8=CC(=CC=C8)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)

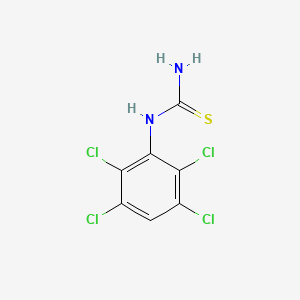

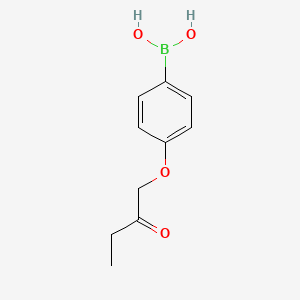
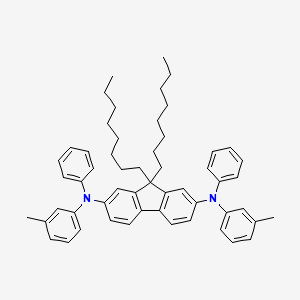
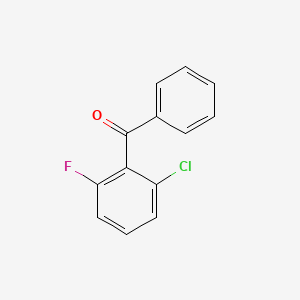
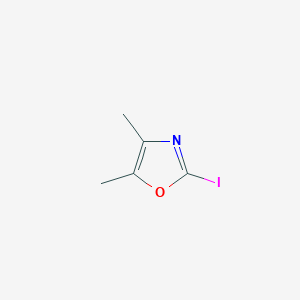
![1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
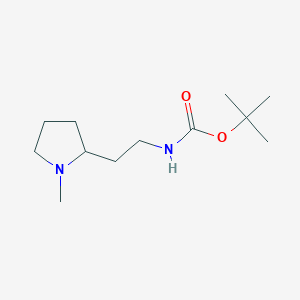
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
